molecular formula C21H18N6O B2908130 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1169950-67-7

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2908130
CAS No.: 1169950-67-7
M. Wt: 370.416
InChI Key: KKDLAWVLRZVYFY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 6-position and a benzamide moiety linked via an anilino bridge. Its structure combines pyrimidine’s aromatic nitrogen-rich scaffold with a benzamide pharmacophore, a design frequently employed in kinase-targeted therapeutics.

Properties

IUPAC Name

2-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)26-17-9-7-16(8-10-17)25-19-13-20(23-14-22-19)27-12-4-11-24-27/h2-14H,1H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDLAWVLRZVYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the final product. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Compound 8g ()

  • Structure: 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(6-hydroxyhexyl)benzamide.
  • Key Differences: Substitution at pyrimidine C2: Chlorine vs. 1H-pyrazol-1-yl in the target compound. Anilino bridge: Morpholinomethyl group in 8g vs. unsubstituted phenyl in the target. Terminal benzamide: 6-hydroxyhexyl chain in 8g vs. methyl substitution in the target.
  • Implications: The morpholinomethyl group in 8g may enhance solubility, while the 1H-pyrazol-1-yl group in the target could improve selectivity for kinases sensitive to pyrazole interactions .

Imatinib Analog ()

  • Structure: 4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide.
  • Key Differences :
    • Pyrimidine substitution: 4-pyridin-3-yl vs. 1H-pyrazol-1-yl.
    • Benzamide linkage: Piperazine-methyl group vs. methyl substitution in the target.
  • Implications : Imatinib’s piperazine group facilitates binding to the ABL kinase’s hydrophobic pocket, whereas the target’s simpler methyl group may reduce off-target interactions .

Pyrazole-Containing Derivatives

3HN Ligand ()

  • Structure: 3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide.
  • Key Differences: Pyrazole substitution: 4-fluorophenyl carbamoyl vs. pyrimidin-4-ylamino in the target. Terminal group: 2-methylpyridin-4-yl vs. methylbenzamide.
  • Implications: The fluorophenyl group in 3HN may enhance π-π stacking with aromatic residues, while the target’s pyrimidine-anilino bridge could favor hydrogen bonding with kinase backbones .

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()

  • Structure : Pyridazine core with pyrazol-1-yl and 4-methylphenyl groups.
  • Key Differences :
    • Core heterocycle: Pyridazine vs. pyrimidine in the target.
    • Substituents: Lack of benzamide moiety.
  • Implications : Pyridazine’s reduced nitrogen density compared to pyrimidine may lower kinase affinity but improve metabolic stability .

Tabulated Comparison

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimidine 1H-pyrazol-1-yl, methylbenzamide ~400 (estimated) Potential kinase selectivity N/A
Compound 8g () Pyrimidine Chlorine, morpholinomethyl, hydroxyhexyl 521.99 Enhanced solubility
Imatinib Analog () Pyrimidine 4-Pyridin-3-yl, piperazine-methyl 589.71 Broad-spectrum kinase inhibition
3HN Ligand () Benzamide 4-Fluorophenyl carbamoyl, 2-methylpyridinyl 422.44 Aromatic stacking optimization

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